(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid (E)-3-(2-bromo-thiophen-3-yl)-acrylic acid
Brand Name: Vulcanchem
CAS No.: 1196-85-6
VCID: VC5157513
InChI: InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+
SMILES: C1=CSC(=C1C=CC(=O)O)Br
Molecular Formula: C7H5BrO2S
Molecular Weight: 233.08

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid

CAS No.: 1196-85-6

Cat. No.: VC5157513

Molecular Formula: C7H5BrO2S

Molecular Weight: 233.08

* For research use only. Not for human or veterinary use.

(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid - 1196-85-6

Specification

CAS No. 1196-85-6
Molecular Formula C7H5BrO2S
Molecular Weight 233.08
IUPAC Name (E)-3-(2-bromothiophen-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C7H5BrO2S/c8-7-5(3-4-11-7)1-2-6(9)10/h1-4H,(H,9,10)/b2-1+
Standard InChI Key METLRSWNNQAFIG-OWOJBTEDSA-N
SMILES C1=CSC(=C1C=CC(=O)O)Br

Introduction

Chemical Structure and Nomenclature

(E)-3-(2-Bromo-thiophen-3-yl)-acrylic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted with a bromine atom at the 2-position and an acrylic acid group at the 3-position. The (E)-configuration denotes the trans arrangement of the carboxylic acid and thiophene groups across the double bond. The IUPAC name derives from the parent thiophene structure, with numbering prioritizing the sulfur atom at position 1.

Key structural features include:

  • Thiophene core: A five-membered aromatic ring containing one sulfur atom.

  • Bromine substituent: Electrophilic halogen at the 2-position, influencing electronic properties and reactivity.

  • Acrylic acid moiety: A conjugated double bond (–CH=CH–COOH) conferring susceptibility to electrophilic and nucleophilic attacks.

The compound’s molecular formula is C7H5BrO2S\text{C}_7\text{H}_5\text{BrO}_2\text{S}, with a molecular weight of 241.13 g/mol. Its structure aligns with analogs such as 3-(2-thienyl)acrylic acid (CAS 15690-25-2) and trans-3-(4-bromothiophen-2-yl)acrylic acid (CAS 103686-16-4) , differing primarily in bromine placement.

Synthesis and Preparation

Bromination of Thiophene Precursors

The synthesis of brominated thiophene derivatives often involves electrophilic aromatic substitution. For example, 2-bromothiophene can be prepared via direct bromination using Br2\text{Br}_2 in chloroform at 0°C, followed by neutralization with triethylamine . This method yields regioselective bromination, critical for constructing the 2-bromo-thiophen-3-yl subunit.

Formation of the Acrylic Acid Moiety

The acrylic acid group is typically introduced through Horner-Wadsworth-Emmons or Knoevenagel condensation. A representative procedure involves reacting 2-bromo-thiophene-3-carbaldehyde with malonic acid in the presence of pyridine, yielding the α,β-unsaturated acid . Alternatively, bromoacrylic acids such as (E)-3-bromoacrylic acid (CID 638125) can serve as precursors for cross-coupling reactions with thiophene derivatives.

Example Synthesis Pathway:

  • Bromination:
    Thiophene+Br2CHCl3,0C2-bromothiophene\text{Thiophene} + \text{Br}_2 \xrightarrow{\text{CHCl}_3, 0^\circ\text{C}} \text{2-bromothiophene}

  • Aldehyde Formation:
    2-bromothiopheneVilsmeier-Haack2-bromo-thiophene-3-carbaldehyde\text{2-bromothiophene} \xrightarrow{\text{Vilsmeier-Haack}} \text{2-bromo-thiophene-3-carbaldehyde}

  • Condensation:
    2-bromo-thiophene-3-carbaldehyde+malonic acidpyridine(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid\text{2-bromo-thiophene-3-carbaldehyde} + \text{malonic acid} \xrightarrow{\text{pyridine}} \text{(E)-3-(2-bromo-thiophen-3-yl)-acrylic acid}

Physical and Chemical Properties

Physicochemical Data

While experimental data for the target compound are scarce, extrapolation from analogs suggests:

PropertyValue (Estimated)Reference Compound Comparison
Melting Point140–145°C3-(2-thienyl)acrylic acid: 145–148°C
Boiling Point~300°Ctrans-3-(4-bromothiophen-2-yl)acrylic acid: N/A
Density1.45–1.50 g/cm³3-(2-thienyl)acrylic acid: 1.295 g/cm³
SolubilitySoluble in DMSO,(E)-3-bromoacrylic acid: Soluble in polar organic solvents

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1700 cm⁻¹ and ν(C=C)\nu(\text{C=C}) at ~1650 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Doublet for the vinyl protons (J15.8HzJ \approx 15.8 \, \text{Hz}), aromatic protons at δ 6.8–7.5 ppm.

    • ¹³C NMR: Carboxylic carbon at ~170 ppm, vinyl carbons at ~120–140 ppm .

Reactivity and Applications

Electrophilic Reactivity

The bromine atom at the 2-position activates the thiophene ring toward further substitution, enabling Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For instance, palladium-catalyzed cross-coupling with aryl boronic acids could yield biaryl systems .

Conjugated Double Bond Reactivity

The α,β-unsaturated carboxylic acid participates in Michael additions, Diels-Alder reactions, and decarboxylative transformations. Analogous compounds undergo nitration with tt-BuONO/TEMPO to form nitroolefins , suggesting potential for synthesizing nitro derivatives.

Applications in Materials Science

Bromothiophene-acrylic acid hybrids are precursors for conductive polymers and organic semiconductors. Their planar structures and electron-withdrawing groups enhance charge transport properties, relevant in organic photovoltaics .

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